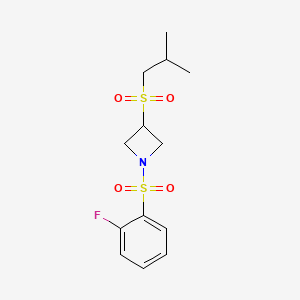

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Description

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide-functionalized azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles with increasing pharmaceutical relevance due to their conformational rigidity and metabolic stability. This compound features dual sulfonyl groups at positions 1 and 3 of the azetidine ring, with a 2-fluorophenyl substituent and an isobutyl chain.

Properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNJDWIUJNJDJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-substituted β-amino alcohols under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. For example, 2-fluorobenzenesulfonyl chloride can react with the azetidine ring in the presence of a base such as triethylamine.

Addition of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through sulfonylation reactions. Isobutylsulfonyl chloride can be reacted with the intermediate product in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, triethylamine, dimethylformamide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted azetidines.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance binding affinity and specificity, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on a structurally distinct azetidine derivative, 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine (), which is synthesized via multi-step reactions involving cyclopropylsulfonyl and trihydroxytriazinyl groups. Below is a comparative analysis based on structural and synthetic parameters:

Key Differences:

This may enhance target binding affinity in JAK inhibition .

Synthetic Accessibility : The comparator’s synthesis involves silane protection and lithiation, which are sensitive to reaction conditions (e.g., -78°C, n-BuLi). In contrast, the target compound’s synthesis (if analogous) might require milder conditions due to the absence of reactive triazine intermediates.

Pharmacological Relevance : The comparator’s role as a JAK inhibitor is explicitly documented, whereas the target compound lacks functional characterization in the provided evidence.

Research Findings and Limitations

- Evidence Gaps: No data on the target compound’s biological activity, solubility, or stability are available in the provided materials.

- Triazine vs. Sulfonyl Groups : The triazine moiety in the comparator may confer higher polarity and metabolic stability compared to the isobutylsulfonyl group, impacting pharmacokinetic profiles .

- Fluorine Effects: The 2-fluorophenyl group in the target compound could enhance membrane permeability and bioavailability relative to non-fluorinated analogs, a common strategy in drug design.

Biological Activity

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound notable for its unique structural features, including a four-membered azetidine ring and sulfonyl groups. Its potential biological activities have drawn interest in medicinal chemistry, particularly for applications in drug development.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine, with the molecular formula . The presence of a fluorine atom enhances its electronic properties, impacting its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 318.41 g/mol |

| IUPAC Name | 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine |

| CAS Number | 1797847-57-4 |

| Chemical Structure | Chemical Structure |

The biological activity of 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl groups facilitate strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of their activity. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound's bioactivity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Preliminary studies suggest that 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine may possess anticancer properties . In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. Further research is needed to elucidate the specific pathways involved in its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, indicating moderate antimicrobial activity.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer therapeutic.

Comparison with Similar Compounds

The biological activity of 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared to structurally similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-((2-Chlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | Moderate Antimicrobial | Chlorine substituent impacts reactivity |

| 1-((2-Methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | Low Anticancer | Methyl group reduces binding affinity |

| 1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | Moderate Antimicrobial | Bromine may enhance lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.